molecular formula C6H4Br3N B13652583 2,3,4-Tribromoaniline

2,3,4-Tribromoaniline

Cat. No.: B13652583
M. Wt: 329.81 g/mol
InChI Key: MDRUKDLYOLTXBU-UHFFFAOYSA-N
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Description

2,3,4-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a brominated derivative of aniline, characterized by the presence of three bromine atoms attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Tribromoaniline can be synthesized through the bromination of aniline. The process involves dissolving aniline in glacial acetic acid and then adding bromine solution dropwise. This reaction is exothermic and requires cooling to control the temperature .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically recrystallized from methanol to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

Scientific Research Applications

2,3,4-Tribromoaniline is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the development of drugs and therapeutic agents.

    Agrochemicals: Employed in the synthesis of pesticides and herbicides.

    Fire-Extinguishing Agents: Utilized in the formulation of flame retardants

Mechanism of Action

The mechanism of action of 2,3,4-Tribromoaniline involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The amino group can form hydrogen bonds, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromoaniline: Another brominated aniline with bromine atoms at different positions.

    2,3,5-Tribromoaniline: Similar structure but different bromine atom positions.

    2,4-Dibromoaniline: Contains two bromine atoms instead of three.

Uniqueness

2,3,4-Tribromoaniline is unique due to its specific bromine atom positions, which influence its reactivity and applications. The presence of three bromine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

IUPAC Name

2,3,4-tribromoaniline

InChI

InChI=1S/C6H4Br3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2

InChI Key

MDRUKDLYOLTXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Br)Br)Br

Origin of Product

United States

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